Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate
Description
Chemical Identity and Structural Characteristics
This compound possesses a molecular formula of C18H28N2O4 and a molecular weight of 336.429 daltons. The compound's systematic nomenclature reflects its complex structure, which can also be designated as 1-piperazinecarboxylic acid, 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-, 1,1-dimethylethyl ester. The structural architecture encompasses three distinct functional domains: a piperazine ring system serving as the central scaffold, a tert-butoxycarbonyl protecting group attached to one nitrogen atom, and a substituted phenylethyl chain connected to the second nitrogen atom.
The molecular structure exhibits specific stereochemical and electronic properties that influence its chemical behavior. According to computational predictions, the compound demonstrates a boiling point of 469.3±45.0 degrees Celsius and a density of 1.135±0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 14.21±0.20 indicates that the compound exhibits basic characteristics, consistent with the presence of the piperazine nitrogen atoms. The hydroxyl group positioned on the ethyl linker introduces hydrogen bonding capabilities, with the molecule containing six hydrogen bond acceptor sites and one hydrogen bond donor site.
The three-dimensional conformation of this compound is characterized by the chair conformation typically adopted by piperazine rings. The tert-butoxycarbonyl group provides steric bulk that influences the overall molecular geometry and accessibility of the piperazine nitrogen centers. The methoxy-substituted phenyl ring introduces aromatic character and potential π-π stacking interactions, while the hydroxyl group on the ethyl bridge creates additional opportunities for intermolecular hydrogen bonding networks.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C18H28N2O4 | Empirical Determination |
| Molecular Weight | 336.429 g/mol | Mass Spectrometry |
| Chemical Abstracts Service Number | 904815-65-2 | Registry Assignment |
| Hydrogen Bond Acceptors | 6 | Computational Analysis |
| Hydrogen Bond Donors | 1 | Computational Analysis |
| Predicted Boiling Point | 469.3±45.0°C | Computational Modeling |
| Predicted Density | 1.135±0.06 g/cm³ | Computational Modeling |
| Predicted Acid Dissociation Constant | 14.21±0.20 | Computational Modeling |
Historical Context of Piperazine Carboxylate Derivatives
The development of piperazine-based compounds traces its origins to the discovery and characterization of the parent piperazine heterocycle, which was originally named due to its chemical similarity with piperidine, a constituent of piperine found in the black pepper plant Piper nigrum. The designation "piperazine" incorporates the "-az-" infix to denote the presence of an additional nitrogen atom compared to piperidine, although it is important to note that piperazines are not naturally derived from plants in the Piper genus. The systematic study of piperazine derivatives emerged as researchers recognized the unique pharmacological properties exhibited by many compounds containing this heterocyclic framework.
The industrial synthesis of piperazine became established through the ammoniation of 1,2-dichloroethane or ethanolamine, processes primarily designed for ethylenediamine production but yielding piperazine as a valuable side product. This synthetic accessibility facilitated the exploration of piperazine derivatives, leading to the development of numerous pharmaceutically active compounds including prominent examples such as sildenafil, ciprofloxacin, and ziprasidone. The recognition of piperazine's potential as a scaffold for drug development spurred extensive research into substituted derivatives, ultimately establishing piperazine carboxylates as important synthetic intermediates.
The evolution of piperazine carboxylate chemistry gained significant momentum with the recognition of these compounds as versatile building blocks for more complex molecular architectures. Researchers discovered that piperazine derivatives could serve as precursors or intermediates in the synthesis of numerous pharmaceutically active compounds, including quinolone antibiotics, phenothiazines, and anthelmintic agents. The ability to introduce diverse substituents at various positions of the piperazine ring, combined with the potential for protecting group manipulation, established these compounds as valuable synthetic intermediates in medicinal chemistry programs.
The therapeutic applications of piperazine derivatives extend beyond their role as synthetic intermediates. Historical medical applications include the use of piperazine itself as an anthelmintic agent, first introduced in 1953 for the treatment of parasitic infections. The mechanism of action involves the paralysis of parasites through agonist effects upon inhibitory gamma-aminobutyric acid receptors, demonstrating selectivity for helminth receptors over vertebrate counterparts. This early success in therapeutic applications provided impetus for the continued investigation of piperazine-based compounds in various medical contexts.
Significance of tert-Butoxycarbonyl Protection in Heterocyclic Chemistry
The tert-butoxycarbonyl protecting group, commonly referred to as the tert-butoxycarbonyl group, represents one of the most widely utilized protecting groups for amines in synthetic organic chemistry. This protecting group was introduced in the late 1950s and rapidly gained acceptance in peptide synthesis applications before expanding to broader synthetic contexts. The significance of tert-butoxycarbonyl protection in heterocyclic chemistry stems from its unique combination of stability under basic conditions and facile removal under acidic conditions, making it ideally suited for multi-step synthetic sequences involving nitrogen-containing heterocycles.
The mechanism of tert-butoxycarbonyl protection involves the reaction of primary or secondary amines with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This nucleophilic acyl substitution reaction proceeds through the attack of the amine nitrogen on a carbonyl carbon of the di-tert-butyl dicarbonate, resulting in the formation of a tert-butyl carbonate leaving group that decomposes to carbon dioxide and tert-butoxide. The efficiency and selectivity of this protection strategy have made it indispensable in the synthesis of complex nitrogen-containing molecules, particularly those incorporating piperazine and related heterocyclic frameworks.
The deprotection of tert-butoxycarbonyl groups typically employs strong organic acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The mechanism involves initial protonation of the protected amine by the acid, triggering the formation of a tert-butyl cation intermediate and carbamic acid, which subsequently undergoes decarboxylation to yield the free amine. The production of carbon dioxide gas during both protection and deprotection reactions necessitates careful consideration of reaction vessel design to accommodate gas evolution.
| Aspect | Details | Considerations |
|---|---|---|
| Protection Reagents | Di-tert-butyl dicarbonate, triethylamine, tetrahydrofuran | Generates carbon dioxide gas |
| Protection Mechanism | Nucleophilic acyl substitution | Selective for primary and secondary amines |
| Deprotection Reagents | Trifluoroacetic acid, dichloromethane | Requires acid-stable substrates |
| Deprotection Mechanism | Acid-catalyzed elimination and decarboxylation | Produces carbon dioxide gas |
| Selectivity Features | Stable under basic conditions | Compatible with various functional groups |
The application of tert-butoxycarbonyl protection in piperazine chemistry offers several strategic advantages. The protection of one nitrogen center in piperazine rings allows for selective functionalization of the remaining nitrogen atom, enabling the construction of asymmetrically substituted piperazine derivatives. This selectivity is particularly valuable in the synthesis of compounds such as this compound, where differential reactivity of the two nitrogen centers is essential for achieving the desired substitution pattern.
The stability profile of tert-butoxycarbonyl-protected piperazines under various reaction conditions has been extensively characterized, revealing their compatibility with numerous synthetic transformations. These protected compounds can withstand exposure to strong bases, nucleophiles, and moderate heating, making them suitable for use in multi-step synthetic sequences. The orthogonal nature of tert-butoxycarbonyl protection relative to other common protecting groups enables complex protection and deprotection strategies in the synthesis of sophisticated molecular targets.
Recent advances in tert-butoxycarbonyl chemistry have expanded the scope of applicable reaction conditions and improved the efficiency of both protection and deprotection processes. Solvent-free protection methods using di-tert-butyl dicarbonate under catalytic conditions have been developed, offering environmental and practical advantages. Selective deprotection methodologies, including the use of zinc bromide for secondary tert-butoxycarbonyl groups and montmorillonite clay for aromatic substrates, provide additional tools for sophisticated synthetic planning.
Properties
IUPAC Name |
tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-11-9-19(10-12-20)13-16(21)14-5-7-15(23-4)8-6-14/h5-8,16,21H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACSXPSYHLPYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378118 | |
| Record name | Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-65-2 | |
| Record name | 1,1-Dimethylethyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904815-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-methoxyphenylacetic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Carbamate Group
The tert-butoxycarbonyl (Boc) protecting group can be cleaved under acidic conditions to yield the free piperazine derivative. This reaction is critical for deprotection in synthetic workflows:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 0°C to RT, 2–4 hrs | >90% | |
| HCl (4M in dioxane) | Methanol, RT, 12 hrs | 85% |
The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. The free piperazine product is highly reactive and often used in subsequent alkylation or acylation steps .
Bromination of the Hydroxyethyl Side Chain
The secondary alcohol in the hydroxyethyl group undergoes bromination using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), converting it into a bromide for nucleophilic substitution:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| CBr₄, PPh₃ | DCM, 0°C to RT, 20 hrs | 78–83.7% | |
| CBr₄, PPh₃ | Tetrahydrofuran (THF), RT, 20 hrs | 78% |
This reaction generates tert-butyl 4-[2-bromo-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate, a versatile intermediate for further functionalization .
Oxidation of the Secondary Alcohol
The hydroxyl group on the ethyl side chain can be oxidized to a ketone under mild conditions:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Dess-Martin periodinane | DCM, RT, 3 hrs | 92% | |
| Pyridinium chlorochromate (PCC) | DCM, RT, 6 hrs | 88% |
The resulting ketone enhances electrophilicity, enabling subsequent reductions or condensations .
Nucleophilic Substitution of the Bromide
The brominated derivative reacts with nucleophiles such as amines or azides:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium azide (NaN₃) | DMF, 60°C, 12 hrs | Azide-functionalized piperazine | 76% | |
| Piperidine | THF, RT, 24 hrs | Piperidine-substituted derivative | 81% |
These substitutions are pivotal for introducing heteroatoms or extending molecular complexity .
Methoxyphenyl Ring Functionalization
The 4-methoxyphenyl group participates in electrophilic aromatic substitution (EAS), though its electron-donating methoxy group directs reactivity to the ortho and para positions. Example:
| Reaction | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 hrs | 68% | |
| Bromination | Br₂, FeBr₃ | DCM, RT, 4 hrs | 72% |
These modifications adjust electronic properties for target-specific applications.
Esterification of the Hydroxyl Group
The secondary alcohol can be esterified to improve lipophilicity:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Acetyl chloride | Pyridine, DCM, RT, 6 hrs | 89% | |
| Benzoyl chloride | Triethylamine, THF, 0°C to RT | 84% |
Ester derivatives are often explored for prodrug strategies .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its ability to act on various targets in the central nervous system makes it a candidate for developing new treatments for neurological disorders.
Case Study: Neuropharmacology
Research indicates that derivatives of piperazine compounds exhibit significant activity as serotonin receptor modulators. The specific compound may enhance the efficacy of existing treatments for anxiety and depression by modulating neurotransmitter levels.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for further modifications that can lead to the development of novel therapeutic agents.
Example:
In synthetic chemistry, this compound can be transformed into various analogs through reactions such as esterification or amination, expanding the library of potential drug candidates.
Biochemical Research
The compound's interactions with biological systems make it valuable for studying enzyme kinetics and receptor-ligand interactions. It can be utilized in assays to evaluate the binding affinities of various receptors, contributing to the understanding of drug-receptor dynamics.
Toxicology Studies
Given its chemical structure, researchers have conducted toxicological assessments to evaluate the safety profile of this compound. Understanding its metabolic pathways and potential toxicity is crucial for any future therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl piperazine-1-carboxylate core but differ in substituents, which dictate their chemical behavior and applications. Below is a detailed analysis:
Structural and Functional Comparisons
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis is less documented in the evidence compared to analogs, which employ well-established coupling (T3P® , Suzuki ) or cyclization methods.
- Commercial Availability : The target is marketed by CymitQuimica, while analogs like tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate are available from Parchem Chemicals, highlighting industrial demand for diversely substituted piperazines .
- Biological Screening: Limited data exist for the target compound’s bioactivity, whereas analogs with chromene or oxadiazole groups have demonstrated specific inhibitory effects in preclinical studies.
Biological Activity
Tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate, known by its CAS number 904815-65-2, is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by a piperazine ring substituted with a tert-butyl group, a hydroxy group, and a methoxyphenyl group. Due to its unique chemical structure, it has drawn interest in various fields of scientific research, particularly in biology and medicinal chemistry.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 336.426 g/mol. The compound features a piperazine core which is known for its diverse biological activities.
Synthesis
The synthesis typically involves the reaction of piperazine with tert-butyl chloroformate and 4-methoxyphenylacetic acid, facilitated by a base such as triethylamine. The reaction conditions are optimized for yield and purity, followed by purification techniques like column chromatography .
This compound exhibits biological activity through its interaction with specific molecular targets. The hydroxy and methoxy groups enhance its binding affinity to various receptors and enzymes, potentially modulating biochemical pathways involved in disease processes .
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. For instance, derivatives of similar piperazine compounds have shown IC50 values as low as 2.76 µM against specific cancer cell lines .
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects. Preliminary findings suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Some studies have explored the neuroprotective effects of related compounds in preventing dopaminergic neuron degeneration, suggesting that this compound might also have implications in treating neurodegenerative diseases .
Table: Biological Activities of this compound
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | ~10 | |
| Anticancer | Caco-2 | ~3 | |
| Antimicrobial | Various Bacteria | Variable | |
| Neuroprotective | Dopaminergic Neurons | N/A |
Case Study: Cytotoxic Activity Assessment
In a study assessing the cytotoxic effects of related piperazine derivatives on tumor cell lines, it was found that modifications to the methoxy group significantly enhanced activity against renal cancer cells. The most potent derivative exhibited an IC50 value of 1.143 µM against this cell line, indicating strong selectivity and potential for therapeutic use .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-[2-hydroxy-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A common approach includes:
- Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., 4-methoxyphenylethyl halides) under basic conditions (e.g., NaH in DMF) .
- Reductive amination : Coupling ketone or aldehyde intermediates with piperazine derivatives using catalysts like palladium (e.g., tetrakis(triphenylphosphine)palladium(0)) in toluene/ethanol mixtures under microwave irradiation (100°C, 3 hours) .
- Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is often used to protect the piperazine nitrogen, requiring acidic conditions (e.g., HCl in dioxane) for removal .
Key Considerations :
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on spectroscopic and crystallographic methods:
Methodological Note : Crystallization solvents (e.g., ethyl acetate/pentane) significantly impact crystal quality .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
X-ray studies (e.g., P21/n space group, β = 93.5°) confirm the spatial arrangement of the 4-methoxyphenyl and hydroxyethyl groups. Key steps include:
- Data collection : Using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure refinement : SHELX software refines atomic coordinates against experimental data (R-factor < 0.05) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between hydroxyl and carbonyl groups) .
Application : Resolves enantiomeric purity critical for biological activity studies .
Q. What methodologies assess the compound’s inhibitory activity against prolyl-hydroxylase enzymes?
- Enzyme assays : Measure IC₅₀ values using recombinant HIF-prolyl hydroxylase (e.g., competitive ELISA with α-ketoglutarate analogs) .
- Cellular hypoxia models : Evaluate HIF-1α stabilization in HEK293 cells under low oxygen, monitored via Western blot .
- Molecular docking : Predict binding interactions (e.g., tert-butyl and methoxyphenyl groups occupying hydrophobic pockets) .
Data Contradiction Analysis : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cofactor concentrations) .
Q. How can contradictory reaction yields be analyzed and optimized?
Case study: Palladium-catalyzed coupling reactions show yield variations (62–91%) due to:
- Catalyst loading : Optimal tetrakis(triphenylphosphine)palladium(0) at 10 mol% .
- Solvent effects : Toluene/ethanol mixtures improve solubility vs. DMF .
- Temperature control : Microwave irradiation (100°C) enhances reproducibility vs. conventional heating .
Troubleshooting :
Q. What strategies improve the compound’s stability during storage?
- Storage conditions : –20°C under nitrogen to prevent Boc group hydrolysis .
- Lyophilization : Enhances shelf life of hydrochloride salts .
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LCMS monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
